molecular formula C28H30Cl3N3OS B10824570 SAG dihydrochloride

SAG dihydrochloride

Cat. No.: B10824570
M. Wt: 563.0 g/mol
InChI Key: SWBYSYANHQTINY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SAG dihydrochloride involves multiple steps, starting with the preparation of the benzo[b]thiophene coreThe final product is obtained as a dihydrochloride salt to enhance its solubility and stability .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize impurities and maximize yield, often involving rigorous quality control measures such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

SAG dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with potentially different biological activities .

Scientific Research Applications

SAG dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

SAG dihydrochloride exerts its effects by binding to and activating the Smoothened receptor, a key component of the Hedgehog signaling pathway. This activation leads to the downstream signaling events that regulate gene expression and cellular processes. The compound can counteract the inhibitory effects of Cyclopamine on the Smoothened receptor, thereby promoting pathway activation independently of Patched proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its high potency and specificity for the Smoothened receptor, making it a valuable tool for studying the Hedgehog signaling pathway. Its ability to activate the pathway independently of Patched proteins sets it apart from other compounds, providing distinct advantages in research and potential therapeutic applications .

Properties

Molecular Formula

C28H30Cl3N3OS

Molecular Weight

563.0 g/mol

IUPAC Name

3-chloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide;dihydrochloride

InChI

InChI=1S/C28H28ClN3OS.2ClH/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20;;/h2-8,13-17,22-23,30H,9-12,18H2,1H3;2*1H

InChI Key

SWBYSYANHQTINY-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl.Cl.Cl

Origin of Product

United States

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